molecular formula C20H10O4 B12512179 5,5'-(Buta-1,3-diyne-1,4-diyl)diisophthalaldehyde

5,5'-(Buta-1,3-diyne-1,4-diyl)diisophthalaldehyde

Cat. No.: B12512179
M. Wt: 314.3 g/mol
InChI Key: ACFZRFYWNQNSDE-UHFFFAOYSA-N
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Description

5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalaldehyde: is an organic compound characterized by the presence of two isophthalaldehyde groups connected by a buta-1,3-diyne linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalaldehyde typically involves the coupling of isophthalaldehyde derivatives with a buta-1,3-diyne moiety. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, a mixture of dry toluene, copper(I) iodide, palladium(0) tetrakis(triphenylphosphine), and triethylamine is deoxygenated and stirred at room temperature. A solution of dimethyl 5-ethynylisophthalate in dry toluene is then added dropwise, and the mixture is stirred at elevated temperatures to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalaldehyde are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply. Industrial production would likely involve similar palladium-catalyzed cross-coupling reactions with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: The major product is 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid.

    Reduction: The major product is 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalyl alcohol.

    Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonic acid groups on the aromatic rings.

Scientific Research Applications

5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalaldehyde depends on its specific application. In chemical reactions, the aldehyde groups can act as electrophiles, participating in nucleophilic addition reactions. The buta-1,3-diyne linker provides rigidity and conjugation, influencing the compound’s reactivity and interaction with other molecules. Molecular targets and pathways involved would vary based on the specific context of its use in research or industry .

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid
  • 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid
  • 1,4-Diphenyl-1,3-butadiyne

Uniqueness

5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalaldehyde is unique due to the presence of two aldehyde groups and a buta-1,3-diyne linker, which imparts distinct reactivity and structural properties. This makes it a valuable compound for the synthesis of complex organic molecules and materials with specific desired properties .

Properties

Molecular Formula

C20H10O4

Molecular Weight

314.3 g/mol

IUPAC Name

5-[4-(3,5-diformylphenyl)buta-1,3-diynyl]benzene-1,3-dicarbaldehyde

InChI

InChI=1S/C20H10O4/c21-11-17-5-15(6-18(9-17)12-22)3-1-2-4-16-7-19(13-23)10-20(8-16)14-24/h5-14H

InChI Key

ACFZRFYWNQNSDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C=O)C#CC#CC2=CC(=CC(=C2)C=O)C=O)C=O

Origin of Product

United States

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